molecular formula C9H17ClN4S B1522886 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1258652-37-7

4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No.: B1522886
CAS No.: 1258652-37-7
M. Wt: 248.78 g/mol
InChI Key: JEKCXBOMKIUXRJ-UHFFFAOYSA-N
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Description

4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a useful research compound. Its molecular formula is C9H17ClN4S and its molecular weight is 248.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride is a synthetic compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4SC_9H_{16}N_4S, with a molecular weight of approximately 212.32 g/mol. The compound features a triazole ring, a piperidine moiety, and a thiol functional group, which contribute to its diverse chemical reactivity and biological interactions .

Structural Characteristics

PropertyValue
Molecular FormulaC9H16N4SC_9H_{16}N_4S
Molecular Weight212.32 g/mol
CAS Number1258826-94-6
Melting PointNot specified
SolubilityModerate in polar solvents

Antimicrobial Properties

Compounds in the triazole family are known for their broad spectrum of antimicrobial activities. Studies have indicated that 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exhibits significant antibacterial and antifungal activity.

In Vitro Studies

In vitro assays have demonstrated that this compound shows effectiveness against various Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Strong inhibitory effect observed.
  • Escherichia coli : Moderate activity noted.
  • Klebsiella pneumoniae : Significant inhibition recorded.

The diameters of inhibition zones for different concentrations of the compound were measured, revealing promising results compared to standard antibiotics .

The mechanism by which 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol exerts its biological effects is believed to involve interactions with specific proteins and enzymes within microbial cells. Binding affinity studies suggest that the compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival .

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on several synthesized triazole derivatives found that those with electron-donating groups exhibited enhanced antimicrobial activity. The presence of the ethyl group in 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol is hypothesized to increase electron density at the N4 position of the triazole ring, enhancing its interaction with microbial targets .
  • Cancer Cell Line Studies : Preliminary investigations into the anticancer properties of this compound have shown potential in inhibiting cell proliferation in various cancer cell lines. Further research is ongoing to elucidate its effectiveness as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of 4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Attributes
5-[1-(Methylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazoleContains methylsulfonyl groupEnhanced solubility due to sulfonyl group
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-chlorobenzyl)-4H-Chlorobenzyl substitutionPotentially broader antimicrobial spectrum
5-[1-(Phenethyl)piperidin-3-yl]-4H-1,2,4-triazolePhenethyl instead of ethylIncreased lipophilicity may enhance permeability

Properties

IUPAC Name

4-ethyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S.ClH/c1-2-13-8(11-12-9(13)14)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKCXBOMKIUXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-ethyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride

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